(2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine
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Overview
Description
(2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine: is a chiral amine compound characterized by the presence of a pyridine ring substituted with a methoxy group at the 4-position and an amine group at the 1-position of the propan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxypyridine.
Alkylation: The 4-methoxypyridine undergoes alkylation with a suitable alkylating agent to introduce the propan-2-yl group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (2R)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s properties.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Employed in catalytic reactions due to its chiral nature.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs targeting specific receptors or enzymes.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biological pathways. The methoxy group and amine group play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
(2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine: The enantiomer of the compound with different stereochemistry.
2-(4-Methoxypyridin-2-yl)ethanamine: A structurally similar compound with a shorter alkyl chain.
2-(4-Methoxypyridin-2-yl)propan-2-amine: A compound with a different substitution pattern on the propan-2-yl chain.
Uniqueness:
Chirality: The (2R)-enantiomer exhibits unique biological activity compared to its (2S)-counterpart.
Functional Groups: The presence of both methoxy and amine groups provides versatility in chemical reactions and biological interactions.
Properties
IUPAC Name |
(2R)-2-(4-methoxypyridin-2-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(6-10)9-5-8(12-2)3-4-11-9/h3-5,7H,6,10H2,1-2H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWJCBFXORRLFZ-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=CC(=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=NC=CC(=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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